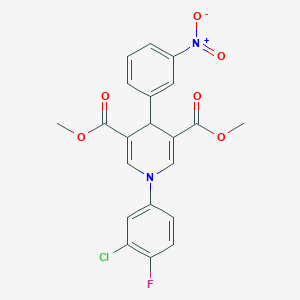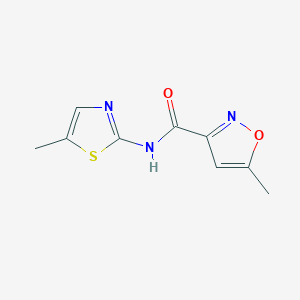![molecular formula C23H17FN2O4 B4628777 1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multistep reactions, including condensation and cyclization processes. For similar compounds, the synthesis has been described using a tandem Aldol condensation-Michael addition process in aqueous media, which is both economical and environmentally friendly (Barakat et al., 2015). This approach is indicative of the methodologies that could be applied to synthesize the compound , utilizing key functional groups for the targeted molecular architecture.
Molecular Structure Analysis
The molecular structure of related pyrimidinetrione derivatives has been elucidated using single-crystal X-ray structure determination and further supported by density functional theory (DFT) calculations (Barakat et al., 2015). Such studies reveal the 3D arrangement of atoms within the molecule, including bond lengths, angles, and the spatial orientation of functional groups, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical behavior of pyrimidinetrione derivatives involves interactions at various reactive sites, including carbonyl and aromatic systems. The molecular electrostatic potential (MEP) analysis indicates reactive sites for electrophilic and nucleophilic attacks, which are essential for predicting the compound's behavior in chemical reactions (Barakat et al., 2015). These properties are foundational for the compound's applications in synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Materials
- Novel polyimides and aromatic dianhydride monomers have been synthesized, leveraging pyridine-bridged structures for enhanced material properties. These materials demonstrate good thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace industries (Xiaolong Wang et al., 2006).
- The study of nuclear magnetic resonance (NMR) on bicyclic thiophene derivatives has provided insights into the electronic interactions and spatial arrangements, critical for designing advanced molecular sensors and electronic devices (T. Hirohashi et al., 1975).
- Research on fluorinated polyimides derived from novel diamine monomers has revealed materials with low water absorption rates and dielectric constants, suggesting their utility in electronic insulation and packaging (M. Madhra et al., 2002).
- Investigations into the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives have uncovered potential pathways for synthesizing complex organic molecules, which could be applied in pharmaceutical synthesis and organic material development (T. Kinoshita et al., 1989).
Supramolecular Chemistry and Sensor Development
- Studies on ureidopyrimidinones have explored their strong dimerization capabilities via quadruple hydrogen bonding, highlighting their potential in constructing supramolecular assemblies for biomimetic materials and sensors (F. H. Beijer et al., 1998).
Novel Fluorinated Compounds and Their Applications
- Research on fluorinated aromatic polyimides derived from specific diamine monomers has led to the development of materials with excellent thermal stability, mechanical properties, and low dielectric constants. These findings suggest applications in advanced electronic and optical devices (Hong-shen Li et al., 2006).
Propiedades
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-13-3-8-17(11-14(13)2)26-22(28)19(21(27)25-23(26)29)12-18-9-10-20(30-18)15-4-6-16(24)7-5-15/h3-12H,1-2H3,(H,25,27,29)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJHEGUJATCLW-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)